

Technical Guide: Research Applications of 1-Propylpiperazin-2-one

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Propylpiperazin-2-one

CAS No.: 65464-10-0

Cat. No.: B1328566

[Get Quote](#)

Executive Summary

1-Propylpiperazin-2-one (CAS: 65464-10-0) is a bioactive heterocyclic scaffold belonging to the class of piperazin-2-ones (ketopiperazines). Unlike simple piperazines, the 2-one motif introduces planarity and hydrogen-bond acceptor capability, making this structure a constrained peptidomimetic.

In modern drug discovery, this scaffold is primarily utilized as a

-turn mimic and a pharmacophore linker. Its specific

-propyl substitution enhances lipophilicity (

modulation) and provides a vector for filling hydrophobic pockets (e.g., S1' or S2' subsites in proteases), while the

and

positions remain available for diversity-oriented synthesis.

Key Technical Specifications

| Property | Value | Relevance |
|-------------------------|------------------------------|--|
| CAS Number | 65464-10-0 | Unique Identifier |
| Molecular Formula | | Low MW Fragment (<150 Da) |
| Molecular Weight | 142.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| H-Bond Donors/Acceptors | 1 / 2 | Balanced for membrane permeability |
| Core Geometry | Non-planar (Boat/Twist-boat) | Mimics twisted amide backbone of peptides |

Mechanistic Applications: The Peptidomimetic Advantage

Constrained Beta-Turn Mimicry

The primary utility of **1-propylpiperazin-2-one** is its ability to mimic the

and

residues of a peptide

-turn without the entropic penalty of a flexible chain.

- The Scaffold: The lactam ring constrains the

and

torsion angles, forcing the backbone into a turn conformation.

- The Propyl Group (

): Mimics the side chain of a hydrophobic amino acid (e.g., Valine, Leucine) at the

position.

- The Amine (): Acts as the attachment point for the rest of the peptide chain or pharmacophore.

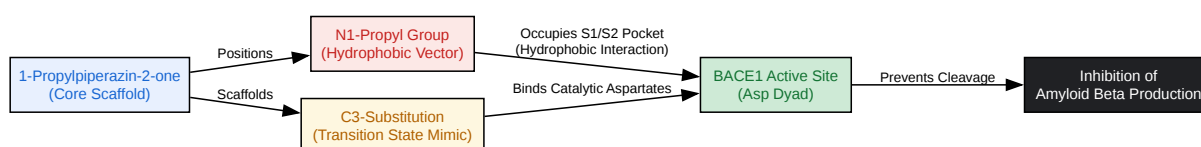
BACE1 Inhibition (Alzheimer's Disease)

Research indicates the utility of **1-propylpiperazin-2-one** derivatives as inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).

- Mechanism: The piperazinone ring serves as a non-cleavable spacer that positions a transition-state mimic (e.g., hydroxyethylamine) into the catalytic active site.
- Case Study: Patent literature (WO2005108391) identifies 3-substituted-**1-propylpiperazin-2-ones** where the C3 position holds the transition-state isostere and the N1-propyl group occupies the S1/S2 hydrophobic pocket, improving potency and blood-brain barrier (BBB) penetration.

Visualization of Signaling & Interaction

The following diagram illustrates the structural logic of using **1-propylpiperazin-2-one** as a BACE1 inhibitor core.



[Click to download full resolution via product page](#)

Caption: Structural logic of **1-propylpiperazin-2-one** in BACE1 inhibition. The scaffold precisely orients hydrophobic and catalytic-binding domains.

Experimental Protocols

Synthesis of 1-Propylpiperazin-2-one Core

Objective: Synthesize the core scaffold from commercially available diamines via intramolecular cyclization.

Reagents:

- -Propylethylenediamine (Starting Material)
- Ethyl chloroacetate or Glyoxal solution
- Sodium ethoxide (NaOEt) or Triethylamine ()
- Solvent: Ethanol or Isopropanol

Protocol (Chloroacetate Method):

- Dissolution: Dissolve -propylethylenediamine (1.0 eq) in absolute ethanol at 0°C.
- Addition: Dropwise add Ethyl chloroacetate (1.1 eq) over 30 minutes. Maintain temperature <10°C to prevent polymerization.
- Cyclization: Add NaOEt (1.2 eq) slowly. Allow the mixture to warm to room temperature, then reflux for 4–6 hours.
 - Mechanism:[1][2][3] The secondary amine (propyl-NH) attacks the ester carbonyl (acylation), followed by the primary amine attacking the alpha-carbon (displacement of Cl), or vice-versa depending on pH/conditions.
- Workup: Filter off NaCl salts. Concentrate the filtrate in vacuo.
- Purification: Distill under reduced pressure or purify via silica gel chromatography (DCM:MeOH 95:5) to yield **1-propylpiperazin-2-one** as a pale yellow oil.

N4-Functionalization (Library Generation)

Objective: Derivatize the secondary amine (

) to create a library of bioactive molecules.

Protocol (Reductive Amination):

- Reactants: Combine **1-propylpiperazin-2-one** (1.0 eq) with an aryl aldehyde (1.1 eq) in DCE (Dichloroethane).
- Catalyst: Add Sodium triacetoxyborohydride (, 1.5 eq) and catalytic Acetic Acid.
- Reaction: Stir at Room Temperature for 12 hours under .
- Validation: Monitor by LC-MS for the disappearance of the secondary amine peak (MW 142).

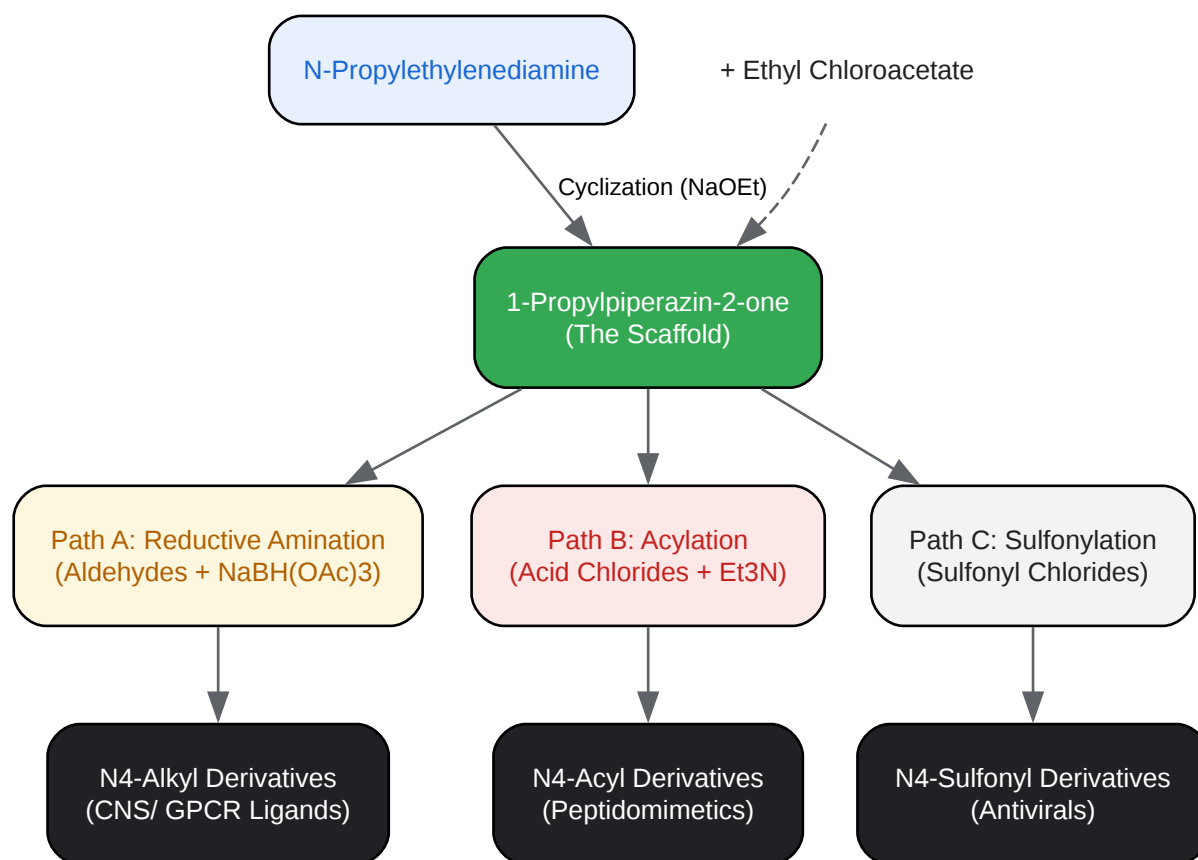
Quantitative Data: Physicochemical Profile

The following table summarizes the computed properties that make this scaffold attractive for CNS and oral drug delivery.

| Property | Value | Interpretation |
|---------------------------------------|--------------------|--|
| LogP (Predicted) | -0.5 – 0.9 | Hydrophilic enough for solubility, lipophilic enough for permeability. |
| Topological Polar Surface Area (TPSA) | ~29 Å ² | Excellent for BBB penetration (Target < 90 Å ²). |
| Rotatable Bonds | 2 (Propyl chain) | Low flexibility reduces entropic loss upon binding. |
| pKa (Conjugate Acid) | ~8.5 (N4 amine) | Predominantly ionized at physiological pH, aiding solubility. |

Synthesis Workflow Diagram

The following diagram outlines the diversity-oriented synthesis pathway starting from the **1-propylpiperazin-2-one** core.



[Click to download full resolution via product page](#)

Caption: Divergent synthesis pathways from the **1-propylpiperazin-2-one** core to generate functional libraries.

References

- BACE Inhibitors & Piperazinones
 - Title: Amides as BACE Inhibitors (WO2005108391A1).
 - Source: World Intellectual Property Organiz
 - Context: Describes 3-substituted-**1-propylpiperazin-2-one** as a core intermedi
 - Link:
- Scaffold Synthesis & Utility

- Title: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.[4]
- Source: Thieme Connect / Synthesis Journal.
- Context: Methodologies for constructing the piperazinone ring.[4][5][6][7][8][9]
- Link:
- Medicinal Chemistry of Piperazinones
 - Title: The piperazine scaffold for novel drug discovery efforts.[7][9][10][11][12]
 - Source: Expert Opinion on Drug Discovery.[9]
 - Context: Review of piperazine and piperazinone pharmacophores in FDA-approved drugs. [9]
 - Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Piperazine skeleton in the structural modification of natural products: a review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. WO2005108391A1 - Amides as bace inhibitors - Google Patents \[patents.google.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta\[c\]pyridines and pyrano\[3,4-c\]pyridines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. mdpi.com \[mdpi.com\]](#)

- [7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. escholarship.org \[escholarship.org\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. tandfonline.com \[tandfonline.com\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Guide: Research Applications of 1-Propylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1328566/docs#technical-guide-research-applications-of-1-propylpiperazin-2-one\]](https://www.benchchem.com/product/b1328566/docs#technical-guide-research-applications-of-1-propylpiperazin-2-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check